molecular formula C24H27NO4S B166178 (5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester) CAS No. 129200-07-3

(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)

Cat. No. B166178
M. Wt: 425.5 g/mol
InChI Key: CGBBASLLYGTYNG-KEESSRIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester) is a morphinan derivative that has been synthesized for its potential use in scientific research. This compound has gained attention due to its unique chemical structure and potential applications in the field of pharmacology.

Mechanism Of Action

The mechanism of action of (5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)) is not well understood. However, it is believed to act on the mu-opioid receptor in the brain, which is responsible for the regulation of pain, pleasure, and addiction. This compound may also interact with other receptors in the brain, such as the kappa-opioid receptor.

Biochemical And Physiological Effects

(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)) has been shown to have analgesic, antitussive, and antidiarrheal effects in animal studies. It has also been shown to reduce the symptoms of opioid withdrawal. This compound may also have effects on the cardiovascular and respiratory systems, although more research is needed to fully understand these effects.

Advantages And Limitations For Lab Experiments

One advantage of using (5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)) in lab experiments is its potential as a tool for studying the mu-opioid receptor and opioid addiction. However, one limitation is the complexity of the synthesis method, which may make it difficult to obtain large quantities of the compound for research purposes.

Future Directions

There are several future directions for research on (5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)). One direction is to further study its mechanism of action and potential as a treatment for opioid addiction. Another direction is to explore its potential as a tool for studying the mu-opioid receptor and other receptors in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of (5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)) involves a series of chemical reactions. The starting material is morphine, which undergoes a series of modifications to produce the final product. The synthesis method involves the use of various reagents and solvents, and requires expertise in organic chemistry.

Scientific Research Applications

(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate ((5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)) has potential applications in scientific research. It has been studied for its potential use as an analgesic, antitussive, and antidiarrheal agent. It has also been studied for its potential use in the treatment of opioid addiction. The unique chemical structure of this compound makes it an interesting target for further research.

properties

CAS RN

129200-07-3

Product Name

(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester)

Molecular Formula

C24H27NO4S

Molecular Weight

425.5 g/mol

IUPAC Name

[(4R,4aR,7R,7aR,12bS)-7-acetylsulfanyl-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate

InChI

InChI=1S/C24H27NO4S/c1-13(26)28-19-7-5-16-11-18-17-6-8-20(30-14(2)27)23-24(17,21(16)22(19)29-23)9-10-25(18)12-15-3-4-15/h5-8,15,17-18,20,23H,3-4,9-12H2,1-2H3/t17-,18+,20+,23-,24-/m0/s1

InChI Key

CGBBASLLYGTYNG-KEESSRIGSA-N

Isomeric SMILES

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC6CC6)[C@@H](O2)[C@@H](C=C5)SC(=O)C)C=C1

SMILES

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1

Canonical SMILES

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1

synonyms

KT 90
KT-90

Origin of Product

United States

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